molecular formula C34H46O6Si B15287618 Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside

Cat. No.: B15287618
M. Wt: 578.8 g/mol
InChI Key: MHNHIGWCUNOEFZ-CYEGLCQHSA-N
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Description

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside is a complex organic compound primarily used in synthetic organic chemistry. It is a derivative of galactopyranoside, modified with benzyl and tert-butyldimethylsilyl groups to enhance its stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of galactopyranoside are protected using benzyl groups through benzylation reactions.

    Silylation: The 6-OH group is selectively silylated using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.

    Methylation: The anomeric hydroxyl group is methylated using methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, forming benzaldehyde derivatives.

    Reduction: Reduction reactions can target the silyl ether group, converting it back to a hydroxyl group.

    Substitution: The benzyl groups can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.

    Reduction: Reagents like DIBAL-H (Diisobutylaluminum hydride) or LiAlH4 (Lithium aluminum hydride) are common.

    Substitution: Conditions often involve strong acids or bases, depending on the desired substitution.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted galactopyranosides depending on the reagents used.

Scientific Research Applications

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside is widely used in:

    Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: In the study of carbohydrate-protein interactions and glycosylation processes.

    Medicine: As a precursor in the synthesis of glycosylated drugs and therapeutic agents.

    Industry: In the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The compound exerts its effects primarily through its ability to act as a glycosyl donor in glycosylation reactions. The benzyl and silyl protecting groups enhance its stability, allowing for selective reactions at specific hydroxyl groups. The molecular targets often involve enzymes that catalyze glycosylation, and the pathways include the formation of glycosidic bonds.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside
  • Methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside
  • Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside

Uniqueness

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside is unique due to the presence of the tert-butyldimethylsilyl group, which provides enhanced stability and selectivity in reactions compared to its counterparts. This makes it particularly valuable in synthetic organic chemistry for the construction of complex molecules.

Properties

Molecular Formula

C34H46O6Si

Molecular Weight

578.8 g/mol

IUPAC Name

tert-butyl-[[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methoxy]-dimethylsilane

InChI

InChI=1S/C34H46O6Si/c1-34(2,3)41(5,6)39-25-29-30(36-22-26-16-10-7-11-17-26)31(37-23-27-18-12-8-13-19-27)32(33(35-4)40-29)38-24-28-20-14-9-15-21-28/h7-21,29-33H,22-25H2,1-6H3/t29-,30+,31+,32-,33+/m1/s1

InChI Key

MHNHIGWCUNOEFZ-CYEGLCQHSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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